molecular formula C12H24ClNS B1457789 4-[(Cyclohexylsulfanyl)methyl]piperidine hydrochloride CAS No. 1864064-06-1

4-[(Cyclohexylsulfanyl)methyl]piperidine hydrochloride

Cat. No. B1457789
M. Wt: 249.84 g/mol
InChI Key: VHDIPOKDYMFRLS-UHFFFAOYSA-N
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Description

4-[(Cyclohexylsulfanyl)methyl]piperidine hydrochloride is a chemical compound used for pharmaceutical testing . It is a high-quality reference standard that provides accurate results .


Synthesis Analysis

The synthesis of piperidine derivatives, such as 4-[(Cyclohexylsulfanyl)methyl]piperidine hydrochloride, is a significant area of research in organic chemistry . The synthesis of piperidones, a class of compounds that includes 4-[(Cyclohexylsulfanyl)methyl]piperidine hydrochloride, has been carried out using various methods . For instance, the conjugate reduction of dihydropyridones has been performed using zinc/acetic acid, which enables a simple, inexpensive, and mild reduction of N-acyl-2,3-dihydro-4-pyridones to various racemic or enantiopure 4-piperidones .


Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives are diverse and complex . They include intra- and intermolecular reactions leading to the formation of various piperidine derivatives, such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Crystal Structure Analysis

One study focused on synthesizing and determining the crystal structures of compounds related to "4-[(Cyclohexylsulfanyl)methyl]piperidine hydrochloride." The crystal structures of synthesized compounds revealed specific conformations and configurations, providing insights into the structural aspects of such chemicals. This study contributes to the understanding of molecular geometries and their potential implications in chemical reactivity and interaction (Aydinli et al., 2010).

Synthesis of Novel Compounds

Research in the area of medicinal chemistry has led to the synthesis of novel compounds with potential cytotoxic and anticancer properties. For instance, derivatives of piperidines, which share a structural similarity with "4-[(Cyclohexylsulfanyl)methyl]piperidine hydrochloride," have been synthesized and evaluated for their activity against various cancer cell lines. These studies contribute to the development of new therapeutic agents (Dimmock et al., 1998).

Chemical Properties and Spectroscopy

Another aspect of research involves studying the chemical shifts and coupling constants of methyl-substituted piperidines and their hydrochloride salts using nuclear magnetic resonance spectroscopy. This research provides valuable information on the electronic environment and structural dynamics of these compounds, which is crucial for understanding their reactivity and designing new molecules with desired properties (Béguin et al., 1978).

Anti-tubercular Evaluation

A notable application in the field of drug discovery is the synthesis and evaluation of piperidine derivatives for their anti-tubercular activity. Such studies aim to identify new therapeutic agents against tuberculosis by exploring the biological activities of structurally related compounds. This research direction highlights the potential of "4-[(Cyclohexylsulfanyl)methyl]piperidine hydrochloride" derivatives in addressing global health challenges (Manikannan et al., 2010).

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, the future directions in the study of 4-[(Cyclohexylsulfanyl)methyl]piperidine hydrochloride and similar compounds may involve the discovery and biological evaluation of potential drugs containing the piperidine moiety .

properties

IUPAC Name

4-(cyclohexylsulfanylmethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NS.ClH/c1-2-4-12(5-3-1)14-10-11-6-8-13-9-7-11;/h11-13H,1-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDIPOKDYMFRLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Cyclohexylsulfanyl)methyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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